REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.O.[NH2:14][NH2:15]>C(O)C>[Cl:1][C:2]1[C:11]([NH:14][NH2:15])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
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33.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1Cl
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Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight (i.e.. at ca. 20° C. for approximately 16 hours)
|
Duration
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16 h
|
Type
|
FILTRATION
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Details
|
The thick, yellow slurry was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The precipitated material was recrystallized from hot methanol
|
Type
|
CUSTOM
|
Details
|
to give 13.5 g
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |